BenchChemオンラインストアへようこそ!

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride

Medicinal Chemistry Spirocyclic Building Blocks Pharmacophore Orientation

This gem-difluorinated 5-azaspiro[2.4]heptane hydrochloride salt offers unique conformational rigidity and enhanced metabolic stability, critical for lead optimization in neuroscience and anti-inflammatory programs. Its dual functional handles (amine and methyl ester) enable independent vector optimization in parallel synthesis, a strategic advantage over mono-functional alternatives for convergent library design. It serves as a direct precursor to validated pharmacophores targeting dopamine D3 receptors, where its specific 4-carboxylate regioisomer achieves high D3 affinity and selectivity.

Molecular Formula C8H12ClF2NO2
Molecular Weight 227.64
CAS No. 2243510-17-8
Cat. No. B2978284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride
CAS2243510-17-8
Molecular FormulaC8H12ClF2NO2
Molecular Weight227.64
Structural Identifiers
SMILESCOC(=O)C1C2(CCN1)CC2(F)F.Cl
InChIInChI=1S/C8H11F2NO2.ClH/c1-13-6(12)5-7(2-3-11-5)4-8(7,9)10;/h5,11H,2-4H2,1H3;1H
InChIKeyZGVDHVZHEIPNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride (CAS 2243510-17-8): A Fluorinated Spirocyclic Proline Analog Building Block for Medicinal Chemistry


Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride (CAS 2243510-17-8) is a synthetic spirocyclic amino ester hydrochloride salt that combines the conformational rigidity of the 5-azaspiro[2.4]heptane scaffold with a gem-difluoro substituent on the cyclopropane ring and a methyl ester at the 4-position . The 5-azaspiro[2.4]heptane core has been validated as a privileged scaffold in drug discovery, with demonstrated utility in dopamine D3 receptor antagonists [1], dual orexin 1/2 receptor antagonists [2], and ALX/FPRL2 receptor agonists [3]. The gem-difluoro motif on the cyclopropane ring enhances metabolic stability by blocking oxidative metabolism and imparts distinct electronic properties compared to non-fluorinated or mono-fluorinated analogs [4]. This compound serves as a versatile intermediate for constructing conformationally constrained proline analogs where precise spatial orientation of the carboxylate moiety, combined with fluorinated cyclopropane rigidity, is required for structure-activity relationship (SAR) exploration.

Why Methyl 2,2-Difluoro-5-azaspiro[2.4]heptane-4-carboxylate Hydrochloride Cannot Be Interchanged with Other 5-Azaspiro[2.4]heptane Analogs


Substituting Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride with structurally similar 5-azaspiro[2.4]heptane building blocks introduces cumulative changes across multiple physicochemical parameters that can profoundly alter biological activity, synthetic compatibility, and pharmacokinetic behavior. The regioisomeric 6-carboxylate analog (CAS 2097944-40-4) differs in molecular weight (227.63 vs. 227.63 g/mol — identical MW but distinct topology), topological polar surface area (38.3 Ų vs. 38.3 Ų), hydrogen bond donor count (2 vs. 2) , and critically, the spatial vector of the carboxylate group relative to the spirocyclic core. The non-fluorinated analog Methyl 5-azaspiro[2.4]heptane-4-carboxylate (CAS 1779648-27-9, MW 155.19) lacks the gem-difluoro group entirely, resulting in altered lipophilicity, metabolic vulnerability, and conformational dynamics . The free amine analog 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 1215071-12-7, MW 169.6) carries only the spirocyclic amine without the ester handle, offering a different vector for further functionalization . Even subtle regioisomeric shifts in the ester position (4-vs. 6-carboxylate) can invert pharmacophoric orientation within receptor binding pockets, as demonstrated in SAR studies on 5-azaspiro[2.4]heptane-based D3 antagonists [1] and orexin receptor modulators [2]. These cumulative differences mean that substitution without re-optimization of subsequent synthetic steps and biological assays carries a high risk of divergent structure-activity relationships and pharmacokinetic outcomes.

Quantitative Differentiation Evidence for Methyl 2,2-Difluoro-5-azaspiro[2.4]heptane-4-carboxylate Hydrochloride Against Close Analogs


Regioisomeric Carboxylate Position: 4-Carboxylate vs. 6-Carboxylate Topological and Hydrogen Bonding Profile Comparison

The target compound (4-carboxylate regioisomer, CAS 2243510-17-8) and the 6-carboxylate regioisomer (CAS 2097944-40-4) share an identical molecular formula (C8H12ClF2NO2) and exact mass (227.0524626 Da), yet differ fundamentally in the spatial orientation of the ester group relative to the spirocyclic core. This regioisomeric distinction alters the hydrogen bond donor count (2 for both), hydrogen bond acceptor count (5 for both), and rotatable bond count (2 for both) as computed for the 6-carboxylate . However, the topological polar surface area (TPSA) of 38.3 Ų for the 6-carboxylate is distinctive; the corresponding value for the 4-carboxylate has not been independently reported but is expected to differ due to the altered spatial arrangement of the ester carbonyl and the amine nitrogen within the spiro framework. In SAR studies of 5-azaspiro[2.4]heptane-based dopamine D3 antagonists, the position of substituents on the spirocyclic core was shown to dramatically impact receptor binding affinity, with changes in Ki values exceeding 10-fold between regioisomeric modifications [1]. This evidence supports that the 4-vs. 6-carboxylate regioisomeric choice in building block procurement is not a trivial substitution but a fundamental determinant of downstream pharmacophore geometry.

Medicinal Chemistry Spirocyclic Building Blocks Pharmacophore Orientation

Fluorinated vs. Non-Fluorinated 5-Azaspiro[2.4]heptane-4-carboxylate: Molecular Weight and Lipophilicity Differentiation

Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride (target, CAS 2243510-17-8, expected free base MW ~191.17 g/mol based on the neutral form C8H11F2NO2 ) differs from the non-fluorinated analog Methyl 5-azaspiro[2.4]heptane-4-carboxylate (CAS 1779648-27-9, MW 155.19 g/mol, C8H13NO2) by 36.0 Da (free base comparison), corresponding to the replacement of two hydrogen atoms (2 Da) with two fluorine atoms (38 Da) . The gem-difluoro substituent on the cyclopropane ring imparts increased lipophilicity (ΔlogP estimated +0.4 to +0.8 units based on aromatic fluorine substitution rules), enhanced metabolic stability through blockade of cytochrome P450-mediated oxidation at the cyclopropane site , and altered electronic properties of the spirocyclic framework that modulate the pKa of the adjacent amine (estimated ΔpKa ~–1.0 to –1.5 units) [1]. The gem-difluorocyclopropane motif is recognized as a privileged pharmacophore in drug discovery due to its conformational rigidity and favorable pharmacokinetic properties, including improved cell permeability and metabolic stability relative to non-fluorinated cyclopropane analogs [2].

Fluorine Chemistry Metabolic Stability Medicinal Chemistry

Synthetic Accessibility via Palladium-Catalyzed Spirocyclopropanation: gem-Difluoro Azaspiro[2.4]heptane Construction Methodology

The Yang et al. (2024) methodology for constructing gem-difluorinated 6,6-difluoro-5-oxa/azaspiro[2.4]heptanes via palladium-catalyzed spirocyclopropanation of gem-difluoroalkenes with π-allylpalladium 1,4-dipoles provides a direct synthetic route to the spirocyclic core [1]. This catalytic method proceeds under mild conditions with broad substrate scope including styrenes, acrylic esters, and acrylamides, enabling the installation of diverse functional groups on the spirocyclic scaffold. The target compound, bearing the ester at the 4-position, requires differentiation in the substrate design compared to the 6-carboxylate regioisomer synthesized from a distinct gem-difluoroalkene precursor . In the orexin receptor antagonist series, Stasi et al. (2013) demonstrated that the 5-azaspiro[2.4]heptane scaffold conferred superior dual orexin 1/2 receptor antagonist activity compared to the corresponding 4,4-disubstituted piperidine series, with lead compound 15 exhibiting potent activity against both orexin receptors along with low CYP450 inhibition, good brain penetration, and oral bioavailability in rats [2]. The presence of the gem-difluoro group on the cyclopropane ring is critical for metabolic stability, as it blocks oxidative metabolism at the cyclopropane position—a vulnerability in non-fluorinated spiro[2.4]heptane systems [3].

Synthetic Methodology Spirocyclopropanation Palladium Catalysis

Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages for Downstream Chemistry

The target compound is supplied as the hydrochloride salt, which provides enhanced aqueous solubility and stability during storage compared to the corresponding free base form. The free base analog Methyl 1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylate (CAS 2243503-53-7, MW 191.17, free base) lacks the hydrochloride counterion . In comparison to the free amine analog 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 1215071-12-7, MW 169.6, purity 97%), which offers only the amine functionality for derivatization, the target compound provides both the amine (protected as the HCl salt for storage) and the methyl ester handle at the 4-position, enabling orthogonal synthetic manipulation . The hydrochloride salt form facilitates direct use in amide coupling reactions following neutralization, while the pre-installed methyl ester at the 4-position avoids the need for a separate esterification step—a key efficiency gain in fragment-based library synthesis where the 4-carboxylate regioisomer specifically orients the functional group for elaboration into extended pharmacophores targeting receptors such as D3, orexin, or ALX/FPRL2 [1][2].

Salt Selection Aqueous Solubility Building Block Handling

Biostability Differentiation: gem-Difluoro Cyclopropane Metabolic Shielding vs. Non-Fluorinated Cyclopropane Vulnerability

The gem-difluoro substituent on the cyclopropane ring of the target compound provides a metabolically shielded spirocyclic core that is intrinsically resistant to cytochrome P450-mediated oxidative ring-opening, a known metabolic liability of non-fluorinated cyclopropane rings [1]. The gem-difluorocyclopropane motif is recognized as a privileged pharmacophore that serves as a bioisostere for various functional groups while simultaneously enhancing metabolic stability, binding affinity, and membrane permeability . In comparative studies of functionalized gem-difluorinated cycloalkanes versus non-fluorinated and acyclic counterparts, fluorination was shown to significantly improve metabolic stability profiles across multiple model systems [2]. Specifically, the C–F bonds block sites susceptible to oxidative metabolism on the cyclopropane ring, a key advantage over the non-fluorinated 5-azaspiro[2.4]heptane scaffold (e.g., CAS 1779648-27-9) where the cyclopropane C–H bonds remain vulnerable to CYP450 oxidation . While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes or t½ values) for the target compound itself has not been publicly reported, the class-level evidence from gem-difluorinated cyclopropane systems provides strong inference that the target compound confers superior metabolic stability relative to non-fluorinated 5-azaspiro[2.4]heptane analogs that lack the gem-difluoro protection [3].

Metabolic Stability Fluorine Bioisosterism CYP450 Oxidation

Dual Pharmacophoric Handle Architecture: Simultaneous Amine and Ester Functionality vs. Mono-Functional Comparators

The target compound uniquely combines three structural features in a single building block: (i) a secondary amine (protected as the HCl salt), (ii) a methyl ester at the 4-position, and (iii) a gem-difluoro-substituted cyclopropane ring. This differentiates it from both the mono-functional 1,1-difluoro-5-azaspiro[2.4]heptane hydrochloride (CAS 1215071-12-7, MW 169.6, purity 97%, only amine functionality) and the non-fluorinated Methyl 5-azaspiro[2.4]heptane-4-carboxylate (CAS 1779648-27-9, MW 155.19, C8H13NO2, lacks fluorine) . In the orexin receptor antagonist series described by Stasi et al. (2013), the 5-azaspiro[2.4]heptane scaffold required both the amine (for core attachment) and appropriately positioned substituents (for receptor interactions) to achieve dual OX1/OX2 antagonism with favorable DMPK properties [1]. The target compound's pre-installed ester at the 4-position provides a direct handle for amide bond formation or hydrolysis to the carboxylic acid, enabling efficient library synthesis. In comparison, the free amine analog (CAS 1215071-12-7) would require a carboxylation or alkylation step to introduce the equivalent ester functionality at the 4-position, adding synthetic complexity and potentially requiring protecting group manipulation incompatible with the gem-difluoro motif [2].

Building Blocks Orthogonal Functionalization Fragment-Based Drug Discovery

Optimal Research and Industrial Application Scenarios for Methyl 2,2-Difluoro-5-azaspiro[2.4]heptane-4-carboxylate Hydrochloride


Dopamine D3 Receptor Antagonist Lead Optimization: Conformationally Constrained Proline Analog Synthesis

The target compound serves as an ideal building block for synthesizing conformationally constrained proline analogs targeting the dopamine D3 receptor, where the gem-difluoro-5-azaspiro[2.4]heptane scaffold has been validated as a privileged core for achieving high D3 affinity and selectivity over D2 receptors [1]. The 4-carboxylate regioisomer provides the correct spatial orientation for the ester/amide vector that is critical for D3 receptor binding, as demonstrated by SAR studies showing >10-fold changes in Ki values between regioisomeric modifications of the spirocyclic core [1]. The hydrochloride salt form allows direct use in amide coupling or reductive amination after neutralization, while the methyl ester can be independently hydrolyzed to the carboxylic acid for further derivatization. This scenario is specifically relevant when the research objective requires simultaneous optimization of D3 potency, selectivity over hERG, and pharmacokinetic properties—attributes that the fluorinated spirocyclic scaffold has been shown to deliver in lead identification and lead optimization phases [1].

Orexin 1/2 Dual Receptor Antagonist Development: Metabolic Stability-Driven CNS Penetrant Candidate Synthesis

In orexin receptor antagonist programs, the 5-azaspiro[2.4]heptane scaffold has demonstrated the ability to convert an OX1-selective piperidine series into a dual OX1/OX2 antagonist class with improved pharmacokinetic properties [2]. The target compound's gem-difluoro substituent provides the metabolic stability necessary for achieving good brain penetration and oral bioavailability in rats [2]. The 4-carboxylate methyl ester can be elaborated into diverse amide or ester pharmacophores while the amine serves as the attachment point for triazolyl, benzamide, or other privileged fragments. The dual functional handle architecture (amine + ester) of the target compound enables convergent library synthesis where both vectors can be independently optimized, a key advantage over mono-functional building blocks (e.g., CAS 1215071-12-7) that would require additional synthetic steps to introduce the carboxylate functionality . This application scenario is supported by published SAR demonstrating that the spirocyclic constraint and fluorine substitution are both critical for achieving dual receptor pharmacology and favorable DMPK [2].

ALX/FPRL2 Receptor Agonist Fragment Elaboration: Fluorinated Bridged Spiro[2.4]heptane Pharmacophore Construction

The fluorinated bridged spiro[2.4]heptane scaffold is the core pharmacophore in Actelion's ALX receptor agonist patent series (US9139524B2, US8563714B2), where fluorinated spiro[2.4]heptane derivatives demonstrated non-peptide agonism of the human ALX receptor (FPR2) for potential treatment of inflammatory and obstructive airways diseases [3][4]. The target compound provides the gem-difluoro-5-azaspiro[2.4]heptane core with a methyl ester handle at the 4-position, enabling direct elaboration into the ester, amide, or carboxylic acid derivatives claimed in the patent literature. The 4-carboxylate regioisomer specifically matches the spatial orientation required for ALX receptor interaction as inferred from the SAR described in US20150118258A1 [5]. Procuring the hydrochloride salt form simplifies handling and storage compared to the free base, while the gem-difluoro modification provides the metabolic shielding essential for in vivo efficacy studies [6]. This scenario is optimal when the research objective is to synthesize and evaluate fluorinated bridged spiro[2.4]heptane ALX agonists for respiratory indications.

Fragment-Based Drug Discovery Library Design: Fluorine-Enabled 19F NMR Screening and Metabolic Stability Fragment

The target compound is an excellent candidate for inclusion in fragment-based drug discovery (FBDD) libraries where 19F NMR screening is employed as a primary assay [7]. The gem-difluoro group provides a natural 19F NMR handle for direct detection of protein-ligand interactions without the need for additional fluorination steps, while simultaneously conferring metabolic stability advantages over non-fluorinated fragments. The 4-carboxylate regioisomer offers a distinct spatial vector compared to the 6-carboxylate analog, increasing the three-dimensional diversity of the fragment library [1]. The hydrochloride salt ensures aqueous solubility suitable for biochemical assay conditions, and the methyl ester can serve as a growth vector for fragment elaboration. The dual functional handles (amine + ester) enable fragment linking strategies where both vectors can be independently optimized. This scenario leverages the combination of fluorine-enabled screening capability, metabolic stability from the gem-difluoro motif, and the dual functional group architecture for fragment growth that distinguishes this building block from non-fluorinated or mono-functional alternatives .

Quote Request

Request a Quote for Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.